molecular formula C14H16N2O5S B7087302 N-[(1R,2R)-2-hydroxycyclopentyl]-2-methyl-1,3-dioxoisoindole-5-sulfonamide

N-[(1R,2R)-2-hydroxycyclopentyl]-2-methyl-1,3-dioxoisoindole-5-sulfonamide

Cat. No.: B7087302
M. Wt: 324.35 g/mol
InChI Key: AFWIVOZTQWOBCE-VXGBXAGGSA-N
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Description

N-[(1R,2R)-2-hydroxycyclopentyl]-2-methyl-1,3-dioxoisoindole-5-sulfonamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a dioxoisoindole moiety, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclopentyl]-2-methyl-1,3-dioxoisoindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-16-13(18)9-6-5-8(7-10(9)14(16)19)22(20,21)15-11-3-2-4-12(11)17/h5-7,11-12,15,17H,2-4H2,1H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWIVOZTQWOBCE-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)NC3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)N[C@@H]3CCC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-hydroxycyclopentyl]-2-methyl-1,3-dioxoisoindole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclopentyl derivative with a dioxoisoindole precursor under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-hydroxycyclopentyl]-2-methyl-1,3-dioxoisoindole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[(1R,2R)-2-hydroxycyclopentyl]-2-methyl-1,3-dioxoisoindole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-hydroxycyclopentyl]-2-methyl-1,3-dioxoisoindole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and cyclopentyl-containing molecules. Examples are:

Uniqueness

N-[(1R,2R)-2-hydroxycyclopentyl]-2-methyl-1,3-dioxoisoindole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .

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